An In--Depth Technical Guide to the Synthesis and Purification of 3-Isocyanatopropyltris(trimethylsiloxy)silane
An In--Depth Technical Guide to the Synthesis and Purification of 3-Isocyanatopropyltris(trimethylsiloxy)silane
Introduction: A Molecule of Unique Duality
3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS No. 25357-82-8) is a specialized organosilicon compound featuring two distinct and highly reactive functional centers: a terminal isocyanate group (-NCO) and a sterically significant tris(trimethylsiloxy)silyl group. This unique architecture makes it a valuable, albeit challenging, molecule for advanced materials science.
The isocyanate group provides a reactive handle for covalent modification, readily participating in addition reactions with nucleophiles such as alcohols and amines to form urethane and urea linkages, respectively.[1][2] This functionality is paramount in the synthesis of silyl-modified polymers, particularly polyurethanes (SPUR) and MS polymers, where it can act as a crosslinker or an end-capper.[2]
Simultaneously, the bulky tris(trimethylsiloxy)silane moiety imparts properties of high thermal stability, hydrophobicity, and solubility in nonpolar organic solvents. Unlike more common alkoxysilanes, this group is less prone to rapid, uncontrolled hydrolysis and self-condensation, offering a more controlled approach to surface modification and polymer integration.
This guide provides a comprehensive overview of a robust synthesis strategy, detailed purification protocols, and the critical analytical methods required to produce and verify high-purity 3-Isocyanatopropyltris(trimethylsiloxy)silane for research and development applications.
Physicochemical Properties and Critical Safety Considerations
The handling of any isocyanate-containing compound requires strict adherence to safety protocols due to their potential as respiratory and skin sensitizers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat.
| Property | Value | Source(s) |
| CAS Number | 25357-82-8 | [3] |
| Molecular Formula | C₁₂H₃₃NO₃Si₄ | [4] |
| Molecular Weight | 373.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Precursor CAS No. | 18077-31-1 (3-Chloropropyltris(trimethylsiloxy)silane) | [4][5] |
| Precursor Boiling Pt. | 181 °C @ 100 mmHg | [4] |
| Precursor Density | 0.932 g/cm³ | [4] |
Proposed Synthesis Pathway: A Mechanistic Approach
While multiple routes to isocyanatosilanes exist, such as those starting from aminosilanes, a highly effective and direct method for this specific molecule involves the nucleophilic substitution of a suitable precursor, 3-Chloropropyltris(trimethylsiloxy)silane.[6] This approach is favored for its relatively mild conditions and the commercial availability of the starting material.[4][5]
Rationale for Precursor Selection and Reagents
The choice of 3-Chloropropyltris(trimethylsiloxy)silane as the starting material is strategic; the robust tris(trimethylsiloxy)silane core is already in place, focusing the synthetic effort solely on the conversion of the terminal chloro group.
The conversion of the alkyl chloride to an isocyanate is efficiently achieved using an alkali metal cyanate, such as Potassium Cyanate (KOCN) .[3] The reaction proceeds via a classic Sₙ2 mechanism, where the cyanate ion acts as the nucleophile. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) , is critical as it effectively solvates the potassium cation, liberating a highly reactive "naked" cyanate anion, thereby accelerating the rate of substitution.[7]
Reaction Mechanism
The reaction is a single-step nucleophilic displacement. The cyanate ion (⁻OCN), an ambident nucleophile, attacks the electrophilic carbon atom bonded to the chlorine. While attack can theoretically occur from either the oxygen or nitrogen atom, in polar aprotic solvents with alkali metal cyanates, the attack predominantly occurs through the nitrogen atom, directly forming the isocyanate product and potassium chloride as a salt byproduct.[8][9]
Detailed Experimental Protocol
-
Equipment Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet to maintain an inert atmosphere. All glassware must be rigorously dried to prevent premature reaction of the isocyanate product with moisture.
-
Step 1: Reagent Charging: To the reaction flask under a positive pressure of nitrogen, add 3-Chloropropyltris(trimethylsiloxy)silane (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Step 2: Addition of Cyanate: Begin vigorous stirring and add finely powdered, dried potassium cyanate (KOCN) (approx. 1.2-1.5 eq). The slight excess ensures complete conversion of the starting material.
-
Step 3: Reaction: Heat the reaction mixture to 80-100°C. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material peak. The reaction is typically complete within 8-12 hours.
-
Step 4: Initial Work-up: Cool the mixture to room temperature. The precipitated potassium chloride byproduct is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of dry solvent (e.g., diethyl ether or hexane) to recover any entrained product.
-
Step 5: Solvent Removal: The DMF is removed from the filtrate under reduced pressure. Care must be taken to avoid excessively high temperatures which could lead to side reactions or trimerization of the isocyanate.[10]
Purification Strategies for High-Purity Product
The crude product obtained after solvent removal will contain the desired isocyanate along with unreacted starting material and potentially high-boiling impurities. Fractional vacuum distillation is the most effective method for purification.[11][12]
Fractional Vacuum Distillation
-
Principle: This technique separates compounds based on differences in their boiling points at a reduced pressure. Lowering the pressure reduces the boiling point, which is crucial for thermally sensitive compounds like isocyanates, preventing decomposition or polymerization at high temperatures.
-
Rationale: The target product, 3-Isocyanatopropyltris(trimethylsiloxy)silane, is expected to have a higher boiling point than the starting material, 3-Chloropropyltris(trimethylsiloxy)silane (B.p. 181 °C @ 100 mmHg), due to its slightly higher molecular weight and polarity.[4] This difference allows for effective separation.
Step-by-Step Distillation Protocol
-
Step 1: Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux column, distillation head with thermometer, condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum.
-
Step 2: Charging: Transfer the crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Step 3: Evacuation: Gradually apply vacuum to the system.
-
Step 4: Heating: Gently heat the distillation flask using an oil bath.
-
Step 5: Fraction Collection:
-
Fore-run: Collect the first fraction, which will primarily consist of any remaining solvent and unreacted 3-Chloropropyltris(trimethylsiloxy)silane.
-
Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of the product, switch to a new receiving flask to collect the purified 3-Isocyanatopropyltris(trimethylsiloxy)silane.
-
Residue: Discontinue heating before the distillation flask goes to dryness to avoid charring of high-boiling residues.
-
-
Step 6: Storage: The purified product should be stored under a nitrogen atmosphere in a sealed container to protect it from moisture.
Characterization and Quality Control
Confirmation of the product's identity and purity is essential. A combination of spectroscopic techniques provides a complete analytical picture.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method to confirm the synthesis. The key diagnostic signal is the strong, sharp absorption band for the asymmetric C=N=O stretch of the isocyanate group, typically appearing around 2270-2250 cm⁻¹ .[14][15] The disappearance of the C-Cl stretch from the starting material provides further evidence of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gas Chromatography (GC): GC is an excellent tool for assessing the purity of the distilled product. A single, sharp peak indicates a high degree of purity.
Conclusion
The synthesis of 3-Isocyanatopropyltris(trimethylsiloxy)silane via nucleophilic substitution of its chloropropyl analog presents a reliable and scalable route to this versatile molecule. The success of this procedure hinges on two critical factors: the rigorous exclusion of moisture throughout the synthesis and work-up, and the careful execution of fractional vacuum distillation for purification. By following the detailed protocols and mechanistic rationale outlined in this guide, researchers can confidently produce high-purity material suitable for demanding applications in polymer chemistry and material science.
References
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Fukui, K., Tanimoto, F., & Kitano, H. (n.d.). Isocyanurates. I. A Novel Method of Synthesizing Trialkyl Isocyanurates. Bulletin of the Chemical Society of Japan. [Link]
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PureSynth. (n.d.). (3-Chloropropyl)Tris(Trimethylsilyloxy)Silane 96.0%(GC). Retrieved from [Link]
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Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Retrieved from [Link]
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Merit icon. (2020, April 25). Halo alkanes react with kcN to form of alkyl cyanides as main product while AgcN form isocyanide as. YouTube. [Link]
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Unknown. (n.d.). Alkyl halides give alkyl cyanides with KCN but alkyl isocyanides with AgCN. Explain. Toppr. [Link]
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Holm, A., & Wentrup, C. (1968). Alkyl Cyanates .8. Formation of Alkyl Cyanates From Alkyl Halides and Silver Cyanate. Acta Chemica Scandinavica, 22, 2049-2059. [Link]
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Sciencemadness Discussion Board. (2020, November 19). Isocyanate synthesis via halide displacement. [Link]
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Mady, F. M., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Periodica Polytechnica Chemical Engineering, 62(3), 324-328. [Link]
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ResearchGate. (n.d.). ATR-FTIR, 1 H NMR, and Si NMR of 402-polymer and its derivatives. [Link]
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Co-Formula. (n.d.). 3-Chloropropyltris(trimethylsiloxy)silane. [Link]
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ResearchGate. (n.d.). FTIR spectra of the isocyanate-containing silane, the EtP and their reaction product the P-silane. [Link]
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Chemsrc. (n.d.). CAS#:25357-82-8 | 3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]
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ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. [Link]
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Co-Formula. (n.d.). Isocyanate Functional Silanes. [Link]
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Gawałkiewicz, P., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification. Materials, 16(10), 3788. [Link]
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Dow. (n.d.). Organo-Functional Silanes. [Link]
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